chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine

Catalog No.
S6641244
CAS No.
1334385-47-5
M.F
C46H71ClNOPPd
M. Wt
826.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(pro...

CAS Number

1334385-47-5

Product Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine

Molecular Formula

C46H71ClNOPPd

Molecular Weight

826.9 g/mol

InChI

InChI=1S/C33H49P.C8H10N.C5H12O.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1

InChI Key

JZCWZSCWLKYODV-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a complex organometallic compound featuring a palladium center coordinated with a phosphine ligand and various organic components. This compound is particularly notable for its role in catalysis, especially in organic synthesis reactions such as cross-coupling processes. Its structure includes a dicyclohexyl phosphine ligand that enhances its stability and reactivity in catalytic applications .

Properties and Advantages

  • Stability: XPhos Pd G3 is a well-defined complex with high air, moisture, and thermal stability []. This allows for easier handling and storage compared to some other palladium catalysts.
  • Solubility: XPhos Pd G3 exhibits excellent solubility in a wide range of organic solvents commonly used in cross-coupling reactions []. This makes it versatile and adaptable to different reaction conditions.
  • Low Catalyst Loadings: Due to its efficient formation of the active catalytic species, XPhos Pd G3 can be used in very low quantities while still achieving high reaction yields []. This translates to cost-effectiveness and reduced waste generation.
  • Faster Reaction Times: XPhos Pd G3 often leads to shorter reaction times compared to other palladium catalysts []. This translates to increased efficiency in synthetic processes.
  • Accurate Ligand-to-Metal Ratio: The 1:1 MTBE adduct formulation ensures a precise 1:1 ratio of XPhos ligand to palladium metal center, leading to predictable and reliable catalytic behavior [].

Applications in Suzuki Cross-Coupling Reactions

Suzuki cross-coupling is a powerful tool in organic synthesis for forming carbon-carbon bonds between an aryl or vinyl boronic acid and a halide-containing organic molecule []. XPhos Pd G3 finds particular application in Suzuki reactions due to the advantages mentioned above. Here are some specific examples:

  • Synthesis of complex organic molecules with aromatic rings [].
  • Functionalization of pharmaceutical intermediates [].
  • Preparation of advanced materials such as polymers and dendrimers [].

  • Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes, such as palladium(II) and palladium(IV) species.
  • Reduction: It can be reduced to lower oxidation states, yielding palladium(0) complexes.
  • Substitution: The phosphine ligand can undergo substitution reactions with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen and hydrogen peroxide for oxidation, and reducing agents such as hydrogen gas or sodium borohydride for reduction .

Research into the biological activity of chloropalladium(1+) focuses on its potential applications in bioconjugation and drug development. The compound's ability to facilitate the formation of carbon-carbon bonds makes it valuable in synthesizing complex pharmaceutical compounds. Additionally, studies are ongoing to explore its interactions with biological molecules, which could lead to new therapeutic strategies.

The synthesis of chloropalladium(1+) involves several key steps:

  • Formation of Grignard Reagent: Magnesium is added to anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of 1,2-dibromoethane and 1-bromo-2,4,6-triisopropylbenzene. The mixture is heated to form the Grignard reagent.
  • Coupling Reaction: The Grignard reagent is reacted with o-bromochlorobenzene in THF to produce the diaryl Grignard compound.
  • Coordination with Palladium: The diaryl Grignard compound is then treated with copper chloride and dicyclohexylphosphine chloride to yield the final chloropalladium complex .

Chloropalladium(1+) has diverse applications across various fields:

  • Organic Synthesis: It serves as a catalyst in Suzuki-Miyaura coupling reactions, essential for forming carbon-carbon bonds.
  • Bioconjugation: The compound is explored for linking biomolecules in biochemical research.
  • Pharmaceutical Development: It plays a role in synthesizing complex drugs, enhancing efficiency in drug discovery processes.
  • Industrial Use: Employed in producing fine chemicals, agrochemicals, and polymers due to its catalytic properties .

Interaction studies involving chloropalladium(1+) focus on its reactivity with different substrates and ligands. These studies help elucidate the mechanisms behind its catalytic activity and its potential effects on biological systems. Understanding these interactions is crucial for optimizing its use in synthetic chemistry and exploring new applications in medicine.

Several compounds share similarities with chloropalladium(1+), particularly concerning their catalytic properties:

Compound NameStructure TypeKey Features
RuPhos Pd G2Palladium complex with biphenyl ligandUsed in cross-coupling reactions
XPhos Pd G1Palladium complex with different phosphine ligandEffective for C-N bond formation
XPhos Pd G2Similar structure to XPhos Pd G1Utilized in various catalytic processes

Chloropalladium(1+) is unique due to its specific ligand structure that provides high stability and selectivity during catalytic reactions. Its ability to facilitate a wide range of reactions distinguishes it from other palladium complexes, making it a valuable tool for both academic research and industrial applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

825.39966 g/mol

Monoisotopic Mass

825.39966 g/mol

Heavy Atom Count

51

Dates

Last modified: 11-23-2023

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